1-(Hex-1-EN-2-YL)naphthalene

Description

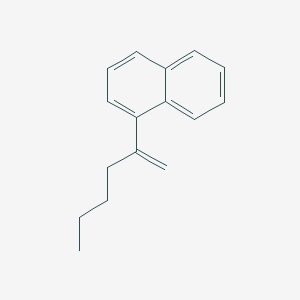

Structure

3D Structure

Properties

IUPAC Name |

1-hex-1-en-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-3-4-8-13(2)15-12-7-10-14-9-5-6-11-16(14)15/h5-7,9-12H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTNAPDBBKCZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556197 | |

| Record name | 1-(Hex-1-en-2-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118319-43-0 | |

| Record name | 1-(Hex-1-en-2-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Hex-1-en-2-yl)naphthalene and its Analogs for Researchers and Drug Development Professionals

Disclaimer: This technical guide provides the available chemical information for 1-(Hex-1-en-2-yl)naphthalene. Due to the limited publicly available research on this specific compound, this guide has been supplemented with broader data on the synthesis and biological activities of related naphthalene derivatives to provide a contextual framework for researchers.

Chemical Identity of this compound

The compound with the descriptor "this compound" is a substituted naphthalene derivative.

IUPAC Name: 1-hex-1-en-2-ylnaphthalene[1]

Synonyms:

-

1-(1-METHYLENE-PENTYL)-NAPHTHALENE[1]

-

118319-43-0 (CAS Number)[1]

-

SCHEMBL1611135[1]

-

DTXSID40556197[1]

Molecular Formula: C₁₆H₁₈[1]

Molecular Weight: 210.31 g/mol [1]

Quantitative Data

| Compound Class | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-chalcone hybrid | VEGFR-2 Inhibition | - | 0.098 ± 0.005 | [2] |

| Naphthalene-chalcone hybrid | Anticancer Activity | A549 | 7.835 ± 0.598 | [2] |

| Naphthoquinone analog (BH10) | Cytotoxicity | HEC1A (cancer) | Not specified | [3] |

| Naphthoquinone analog (Compound 44) | Cytotoxicity | HEC1A (cancer) | 6.4 | [3] |

| 1,4-Bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene | Anti-HIV-1 Activity (p24 antigen) | C8166 | 11.19 | [4] |

Experimental Protocols: General Synthesis of Naphthalene Derivatives

While a specific protocol for the synthesis of this compound is not detailed in the available literature, general methodologies for the synthesis of substituted naphthalene derivatives are well-established. These methods often involve coupling reactions to introduce substituents onto the naphthalene core.

General Procedure for Suzuki Coupling to Synthesize Aryl-Naphthalenes:

This protocol is a generalized representation based on methods used for synthesizing various naphthalene derivatives.[5]

-

Reaction Setup: To a round-bottom flask, add the appropriate bromonaphthalene derivative (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for a period of 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted naphthalene.

Biological Activities and Signaling Pathways of Naphthalene Derivatives

The naphthalene scaffold is a key structural motif in many biologically active compounds and approved drugs.[6] Various derivatives have been shown to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[6]

Anticancer Activity: Many naphthalene derivatives have been investigated for their potential as anticancer agents.[2][3] The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[2] Some naphthoquinones have been shown to induce cancer cell necrosis by altering cellular glucose metabolism and increasing oxidative stress.[3]

Anti-inflammatory Activity: Certain naphthalene derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7] For instance, they can suppress the activation of neutrophils, which are key players in the inflammatory response.[7]

Anti-HIV Activity: A notable example is a naphthalene derivative that has been shown to inhibit the interaction between the HIV-1 integrase and the cellular Lens epithelium-derived growth factor (LEDGF/p75), a critical step for viral replication.[4]

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis of naphthalene derivatives and a conceptual signaling pathway that can be modulated by bioactive naphthalene compounds.

Caption: A generalized workflow for the synthesis of substituted naphthalene derivatives.

Caption: A conceptual diagram of a signaling pathway modulated by a naphthalene derivative.

References

- 1. This compound | C16H18 | CID 14120367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene, a small molecule, functions as a novel anti-HIV-1 inhibitor targeting the interaction between integrase and cellular Lens epithelium-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of 1-(Hex-1-en-2-yl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of a potential synthetic pathway for 1-(Hex-1-en-2-yl)naphthalene, a substituted naphthalene derivative of interest in organic synthesis and medicinal chemistry. Due to the absence of a directly published synthesis in the reviewed literature, this guide proposes a robust and well-established method, the Wittig reaction, as the core of the synthetic strategy. Detailed experimental protocols, based on analogous and well-documented procedures, are presented. Furthermore, this guide outlines alternative synthetic strategies, including the Heck reaction and the Grignard reaction, providing a comparative framework for researchers. All quantitative data is summarized for clarity, and key reaction pathways are visualized using schematic diagrams.

Introduction

Substituted naphthalenes are a critical class of compounds in drug discovery and materials science. The specific substitution pattern and the nature of the appended groups significantly influence the biological activity and physicochemical properties of the resulting molecules. This compound presents a unique structural motif with a vinylic linkage to a six-carbon chain, suggesting potential applications where lipophilicity and specific steric bulk are desired. This guide aims to provide a detailed, practical framework for the synthesis of this target compound, enabling further research into its properties and potential applications.

Proposed Primary Synthesis Pathway: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1][2][3] This approach is proposed as the primary route to this compound due to its reliability, functional group tolerance, and predictable outcomes.[4]

The overall proposed two-step synthesis is depicted below:

Figure 1: Proposed Wittig reaction pathway for the synthesis of this compound.

Step 1: Preparation of the Phosphonium Ylide

The first step involves the formation of a phosphonium salt from an appropriate alkyl halide and triphenylphosphine, followed by deprotonation with a strong base to generate the ylide.[1]

Experimental Protocol:

-

Phosphonium Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add 2-bromopentane (1.0 eq). Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, which should result in the precipitation of the phosphonium salt. Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

-

Ylide Generation: Suspend the dried pentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C. To this suspension, add n-butyllithium (1.0 eq, typically a 1.6 M solution in hexanes) dropwise via syringe. The formation of the orange to deep red ylide indicates a successful reaction. The ylide is typically used immediately in the next step without isolation.[3]

Step 2: Wittig Reaction with 1-Naphthaldehyde

The generated ylide is then reacted with 1-naphthaldehyde to form the desired alkene product.[2]

Experimental Protocol:

-

Reaction: To the freshly prepared phosphonium ylide solution at 0 °C, add a solution of 1-naphthaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Table 1: Summary of Reactants and Expected Yields for Wittig Pathway

| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Typical Yield (%) |

| 1 | 2-Bromopentane | Triphenylphosphine | - | Toluene | 85-95 |

| 2 | Pentyltriphenylphosphonium bromide | 1-Naphthaldehyde | n-Butyllithium | THF | 60-80 |

Alternative Synthetic Pathways

While the Wittig reaction is a robust choice, other established synthetic methodologies could also be employed to synthesize this compound.

Heck Reaction

The Heck reaction provides a powerful method for carbon-carbon bond formation between an aryl halide and an alkene, catalyzed by a palladium complex.[5][6]

Figure 2: Proposed Heck reaction pathway.

Experimental Protocol Outline:

-

Combine 1-bromonaphthalene (1.0 eq), 2-methyl-1-pentene (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), a phosphine ligand like triphenylphosphine (0.04 eq), and a base such as triethylamine (1.5 eq) in an appropriate solvent (e.g., DMF or acetonitrile).

-

Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by GC-MS or TLC).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purify the product via column chromatography.

Grignard Reaction

A Grignard reaction followed by dehydration offers another classical C-C bond-forming strategy.[7][8]

Figure 3: Proposed Grignard reaction pathway.

Experimental Protocol Outline:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromonaphthalene with magnesium turnings in anhydrous THF.

-

Nucleophilic Addition: Add 2-hexanone dropwise to the Grignard reagent at 0 °C and then allow the reaction to proceed at room temperature.

-

Dehydration: After workup to isolate the tertiary alcohol, perform an acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid with heating) to form the alkene. Note that this step may produce a mixture of alkene isomers that would require careful purification and characterization.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the naphthalene ring protons, two vinylic protons, and the alkyl protons of the hexenyl chain. |

| ¹³C NMR | Resonances for the aromatic carbons of the naphthalene core, two sp² carbons of the alkene, and the sp³ carbons of the alkyl chain. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₈ (210.31 g/mol ).[9] |

| IR Spec | Characteristic C=C stretching vibrations for the alkene and aromatic rings, and C-H stretching for both aromatic and aliphatic protons. |

Conclusion

This technical guide provides a detailed, practical pathway for the synthesis of this compound using the Wittig reaction. Additionally, it outlines viable alternative routes via the Heck and Grignard reactions. The provided experimental protocols, based on well-established chemical principles, are intended to serve as a foundational resource for researchers undertaking the synthesis of this and related compounds. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in various scientific fields.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

- 8. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 9. This compound | C16H18 | CID 14120367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Biological Evaluation of 1-(Hex-1-en-2-yl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the novel compound 1-(Hex-1-en-2-yl)naphthalene. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for its synthesis, purification, and characterization based on known chemistry of analogous naphthalene derivatives. Furthermore, it explores potential therapeutic applications by discussing the known biological activities and signaling pathways of structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound and similar chemical entities.

Introduction

Naphthalene and its derivatives represent a significant class of bicyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry.[1][2] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3][4] The structural versatility of the naphthalene scaffold allows for the introduction of various substituents, leading to a diverse array of pharmacological profiles.[5] this compound is a novel derivative characterized by the presence of a hexenyl group attached to the naphthalene core. This guide aims to provide a thorough, albeit partially predictive, analysis of its core properties and potential for drug development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Data Source |

| Molecular Formula | C₁₆H₁₈ | PubChem |

| Molecular Weight | 210.31 g/mol | PubChem |

| CAS Number | 118319-43-0 | PubChem |

| Appearance | Colorless to pale yellow oil (predicted) | Inferred from similar compounds |

| Boiling Point | > 300 °C (predicted at atmospheric pressure) | Inferred from similar compounds |

| Melting Point | Not applicable (predicted to be liquid at room temperature) | Inferred from similar compounds |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane) | Inferred from lipophilic nature |

| XLogP3 | 6.1 | PubChem |

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis, purification, and characterization of this compound. These methods are based on well-established organic chemistry principles for the synthesis of alkenylnaphthalenes.

Synthesis

A viable synthetic route to this compound involves a two-step process: a Grignard reaction followed by an acid-catalyzed dehydration.

3.1.1. Step 1: Grignard Reaction to form 2-(Naphthalen-1-yl)hexan-2-ol

This step involves the reaction of a Grignard reagent, butylmagnesium bromide, with methyl 1-naphthoate to form the tertiary alcohol intermediate.[6][7][8][9]

-

Materials: Methyl 1-naphthoate, magnesium turnings, butyl bromide, anhydrous diethyl ether, hydrochloric acid (1M).

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of butyl bromide in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of methyl 1-naphthoate in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 2-(naphthalen-1-yl)hexan-2-ol.

-

3.1.2. Step 2: Dehydration to form this compound

The tertiary alcohol is then dehydrated using an acid catalyst to yield the desired alkene.[10][11][12][13]

-

Materials: 2-(Naphthalen-1-yl)hexan-2-ol, sulfuric acid (concentrated) or phosphoric acid, toluene.

-

Procedure:

-

Dissolve the crude 2-(naphthalen-1-yl)hexan-2-ol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification

The crude product can be purified using column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Procedure:

-

Load the crude product onto the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the vinylic protons of the hexenyl group, and the aliphatic protons of the butyl chain.[14][15][16][17] The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the naphthalene ring, the double bond, and the alkyl chain.[16][18]

-

-

Mass Spectrometry (MS):

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (above 3000 cm⁻¹), C-H stretching of the aliphatic chain (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C=C stretching of the alkene (around 1650 cm⁻¹).[23][24][25][26][27]

-

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broad spectrum of activities reported for other naphthalene derivatives suggests its potential as a therapeutic agent.

Anticancer Activity

Numerous naphthalene derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways like STAT3.[1][2][28][29][30][31][32] The lipophilic nature of the hexenyl substituent in this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Hypothetical Signaling Pathway Inhibition:

Based on the known mechanisms of other naphthalene-based anticancer agents, this compound could potentially inhibit the STAT3 signaling pathway.[1][28] This pathway is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and metastasis.

References

- 1. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 11. tsfx.edu.au [tsfx.edu.au]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

A Technical Guide to the Predicted Spectroscopic Data of 1-(Hex-1-en-2-yl)naphthalene

Disclaimer: The spectroscopic data presented in this document for 1-(Hex-1-en-2-yl)naphthalene are predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the compilation of this guide, experimental data for this specific compound is not publicly available. These predictions are intended to provide a reference for researchers and scientists in the fields of chemistry and drug development.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring, the vinylic protons of the hexenyl group, and the aliphatic protons of the butyl chain. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthalene H | 7.20 - 8.20 | Multiplet (m) | 7H |

| Vinylic H (C1') | 5.00 - 5.30 | Multiplet (m) | 2H |

| Methylene H (C3') | 2.10 - 2.30 | Triplet (t) | 2H |

| Methylene H (C4') | 1.30 - 1.50 | Sextet | 2H |

| Methylene H (C5') | 1.20 - 1.40 | Sextet | 2H |

| Methyl H (C6') | 0.80 - 1.00 | Triplet (t) | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The naphthalene carbons will appear in the aromatic region, while the hexenyl and alkyl carbons will be in the aliphatic region.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C (quaternary) | 130.0 - 140.0 |

| Naphthalene CH | 120.0 - 130.0 |

| Vinylic C (C2') | 140.0 - 150.0 |

| Vinylic CH₂ (C1') | 110.0 - 120.0 |

| Methylene C (C3') | 30.0 - 40.0 |

| Methylene C (C4') | 25.0 - 35.0 |

| Methylene C (C5') | 20.0 - 30.0 |

| Methyl C (C6') | 10.0 - 15.0 |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-H bend (aromatic) | 690 - 900 | Strong |

| C-H bend (aliphatic) | 1350 - 1480 | Medium |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum under electron ionization (EI) conditions is expected to show the molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the molecule. The molecular weight of C₁₆H₁₈ is 210.31 g/mol .

| m/z | Predicted Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 153 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 141 | [Naphthyl-CH₂]⁺ |

| 128 | [Naphthalene]⁺ |

| 43 | [C₃H₇]⁺ (Propyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small drop of TMS to the solution as an internal standard.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Sample of this compound (a few drops or a small amount of solid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (if required)

-

Volatile solvent (e.g., dichloromethane or methanol)

-

Sample of this compound (microgram quantities)

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or through a GC inlet for volatile compounds.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

CAS number and molecular formula for 1-(Hex-1-EN-2-YL)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity of 1-(Hex-1-en-2-yl)naphthalene

A thorough search of chemical databases confirms the following identifiers for this compound:

| Identifier | Value | Citation |

| CAS Number | 118319-43-0 | [1] |

| Molecular Formula | C16H18 | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| IUPAC Name | 1-hex-1-en-2-ylnaphthalene | [1] |

Review of Naphthalene Derivatives: Synthesis and Biological Significance

While specific research on this compound is limited, the broader class of naphthalene derivatives is a subject of extensive study in medicinal chemistry and materials science.

General Synthesis Strategies

The synthesis of naphthalene derivatives can be achieved through various organic chemistry reactions. One common approach is through benzannulation reactions, which are versatile for creating novel aromatic architectures. Another modern technique involves the nitrogen-to-carbon transmutation of isoquinolines, providing a convenient route to substituted naphthalenes.

Biological Activities of Naphthalene Derivatives

Naphthalene-based compounds are known to exhibit a wide range of biological activities, making them a scaffold of interest in drug discovery.[2][3] These activities include:

-

Anticancer: Certain naphthalene derivatives have shown promise as antitumor agents.[2]

-

Antimicrobial: The naphthalene core is found in various compounds with antibacterial and antifungal properties.

-

Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory effects.[2]

-

Antiviral: Research has indicated the potential for antiviral applications of specific naphthalene compounds.[2]

-

Antitubercular: Naphthalene hybrids have been investigated for their activity against tuberculosis.[2]

The biological effects of naphthalene and its metabolites, such as naphthalene epoxides and naphthoquinones, are often attributed to their interaction with cellular proteins.[3]

Data and Experimental Protocols for this compound

An extensive search of scientific literature and chemical databases did not yield any specific experimental protocols, quantitative biological data, or established signaling pathways for this compound. The absence of this information suggests that this specific compound may not have been the subject of detailed biological investigation or that such studies have not been published in accessible formats.

Logical Workflow for Future Research

For researchers interested in investigating this compound, a logical experimental workflow could be conceptualized as follows. This diagram illustrates a potential path from initial synthesis to biological characterization.

Caption: A conceptual workflow for the synthesis, purification, and biological evaluation of this compound.

Conclusion

While this compound is a chemically defined entity with a known CAS number and molecular formula, there is a notable lack of in-depth technical data, including experimental protocols and biological activity, in the current body of scientific literature. The broader family of naphthalene derivatives, however, remains a rich field for drug discovery and materials science. Future research on this compound would require foundational studies to synthesize and characterize the compound, followed by systematic screening to determine its potential biological effects.

References

- 1. This compound | C16H18 | CID 14120367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 1-(Hex-1-en-2-yl)naphthalene: An In-Depth Technical Guide

Disclaimer: As of October 2025, there is a notable absence of published scientific literature specifically detailing the biological activities of 1-(Hex-1-en-2-yl)naphthalene. Consequently, this document serves as a theoretical guide, extrapolating potential biological activities based on the well-documented effects of the parent naphthalene scaffold and its various derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework rather than a definitive summary of established facts. All proposed activities require experimental validation.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a multitude of synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[3] The specific compound, this compound, features a naphthalene core substituted with an unsaturated hexenyl group. This side chain introduces elements of flexibility and potential metabolic sites that could modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the hypothetical biological activities of this molecule, drawing parallels with structurally related naphthalene derivatives.

Potential Biological Activities

Based on the extensive research on naphthalene derivatives, this compound could plausibly exhibit a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities. The nature and potency of these activities would be heavily influenced by the hexenyl substituent.

Potential Cytotoxic and Anticancer Activity

Naphthalene derivatives are a well-established class of compounds with significant potential in cancer chemotherapy.[4][5] The planar aromatic rings of the naphthalene core can intercalate with DNA, and its metabolites, such as naphthoquinones and epoxides, can induce cytotoxicity through covalent interactions with cellular macromolecules.[6]

Hypothesized Mechanism of Action:

The cytotoxic potential of this compound could stem from several mechanisms observed in other naphthalene-based compounds:

-

Induction of Oxidative Stress: The metabolic activation of the naphthalene ring could lead to the formation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells.

-

Enzyme Inhibition: Naphthalene derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.

-

Disruption of Cellular Metabolism: Some naphthalene analogues interfere with cellular glucose metabolism, selectively targeting cancer cells that exhibit the Warburg effect.[4]

The unsaturated hexenyl side chain could influence these activities by altering the compound's lipophilicity, thereby affecting its cellular uptake and distribution. Furthermore, the double bond in the side chain could be a site for metabolic modification, potentially leading to the formation of active or inactive metabolites.

Workflow for Investigating Anticancer Potential

Caption: A generalized workflow for the evaluation of the anticancer potential of a novel compound.

Potential Antimicrobial Activity

Naphthalene derivatives have demonstrated efficacy against a wide range of microbial pathogens, including bacteria and fungi.[7][8] Several FDA-approved antimicrobial drugs, such as naftifine and terbinafine, contain the naphthalene scaffold.

Hypothesized Mechanism of Action:

The antimicrobial action of this compound could be attributed to:

-

Membrane Disruption: The lipophilic nature of the naphthalene ring and the hexenyl side chain could facilitate insertion into the microbial cell membrane, leading to increased permeability and cell death.

-

Enzyme Inhibition: The compound might inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication. For instance, some sulfonyl-naphthalene-1,4-diols are known inhibitors of the FabH enzyme in bacteria and protozoa.[9]

-

Inhibition of Biofilm Formation: Naphthalene derivatives have been shown to interfere with the formation of microbial biofilms, which are critical for the persistence of chronic infections.

Experimental Protocol for Antimicrobial Screening:

A standard protocol to assess the antimicrobial activity of this compound would involve the following steps:

-

Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be selected.

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of the compound that inhibits visible growth of the microorganism, can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine the concentration that kills the microorganisms, aliquots from the MIC assay tubes showing no growth are plated on agar plates. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.

-

Time-Kill Kinetic Assays: These assays provide information on the rate at which the compound kills the microbes.

Potential Anti-inflammatory Activity

Several naphthalene derivatives exhibit anti-inflammatory properties.[10][11] The well-known nonsteroidal anti-inflammatory drug (NSAID) naproxen is a prominent example.[2]

Hypothesized Signaling Pathway Involvement:

The anti-inflammatory effects of this compound could be mediated through the inhibition of key inflammatory pathways:

-

Cyclooxygenase (COX) Inhibition: Like many NSAIDs, the compound might inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

-

Inhibition of Pro-inflammatory Cytokine Production: The compound could suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) in immune cells.

-

Modulation of Neutrophil Activity: Naphthalene derivatives have been shown to inhibit the activation and degranulation of neutrophils, which play a central role in the inflammatory response.[10]

Potential Inflammatory Signaling Pathway

Caption: A simplified diagram of a potential inflammatory signaling pathway that could be targeted.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR data exists for this compound, general principles from related compounds can be applied:

-

Position of Substitution: The biological activity of naphthalene derivatives is often dependent on the position of the substituent on the naphthalene ring.

-

Nature of the Side Chain: The length, degree of unsaturation, and presence of functional groups on the alkyl side chain can significantly impact metabolic stability, target binding, and overall activity. A study on alkylated naphthalenes suggested that longer alkyl chains (6 or more carbons) could hamper overall metabolism.[12]

Conclusion and Future Directions

In the absence of direct experimental data, the biological activities of this compound remain speculative. However, based on the extensive literature on naphthalene derivatives, it is plausible that this compound could possess cytotoxic, antimicrobial, and/or anti-inflammatory properties. Future research should focus on the synthesis and systematic biological evaluation of this compound to validate these hypotheses. Such studies would involve a comprehensive screening for the aforementioned activities, followed by detailed mechanistic investigations to elucidate its mode of action and potential as a therapeutic lead compound. The logical first step would be a series of in vitro assays to determine if the compound exhibits any significant biological effects. Positive results would then warrant further investigation into its mechanism of action and potential for in vivo efficacy.

References

- 1. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. An investigation of the formation of cytotoxic, genotoxic, protein-reactive and stable metabolites from naphthalene by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel sulfonyl-naphthalene-1,4-diols as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 11. researchgate.net [researchgate.net]

- 12. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 1-(Hex-1-en-2-yl)naphthalene and its Analogs: Synthesis, Potential Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of 1-(Hex-1-en-2-yl)naphthalene and its analogs, focusing on potential synthetic strategies and predicted biological activities. Due to a lack of direct experimental data for this compound, this review extrapolates from structurally related naphthalene derivatives to propose plausible synthetic routes and discuss potential therapeutic applications. We delve into established synthetic methodologies, including the Wittig reaction, Heck coupling, and Grignard reaction, providing generalized experimental protocols. Furthermore, we explore the potential for these compounds to act as anticancer, anti-inflammatory, and antimicrobial agents, drawing on existing data for analogous structures. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of novel naphthalene-based therapeutic agents.

Introduction

The naphthalene core is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant pharmacological properties. These activities span a wide range, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of various substituents onto the naphthalene ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This review focuses on the specific, yet largely unexplored, compound this compound and its potential analogs. While direct literature on this compound is scarce, its structural features—a lipophilic naphthalene core and an unsaturated aliphatic side chain—suggest the potential for interesting biological activities. This document will therefore synthesize information from related naphthalene derivatives to provide a forward-looking perspective on the synthesis and potential pharmacology of this class of compounds.

Proposed Synthetic Strategies

The synthesis of this compound and its analogs can be approached through several established organic chemistry reactions. The following sections outline plausible synthetic routes.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. For the synthesis of this compound, this would involve the reaction of a suitable naphthyl ketone with a pentyl-derived phosphonium ylide.

Proposed Experimental Protocol (General):

-

Preparation of the Phosphonium Ylide:

-

To a solution of pentyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) at 0 °C.

-

Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0 °C and add a solution of 1-acetylnaphthalene in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

-

Grignard Reaction followed by Dehydration

An alternative approach involves the addition of a Grignard reagent to a naphthyl ketone to form a tertiary alcohol, which is then dehydrated to yield the desired alkene.

Proposed Experimental Protocol (General):

-

Grignard Reaction:

-

To a solution of 1-acetylnaphthalene in anhydrous THF under an inert atmosphere, add a solution of butylmagnesium bromide in THF dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Dehydration:

-

Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or an acidic resin.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

-

Purification:

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.

-

Heck Coupling

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene. In this context, 1-bromonaphthalene could be coupled with 1-hexene.

Proposed Experimental Protocol (General):

-

Reaction Setup:

-

In a reaction vessel, combine 1-bromonaphthalene, 1-hexene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate).

-

Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

-

Reaction Conditions:

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

-

Work-up and Purification:

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Potential Biological Activities

Based on the biological activities reported for other naphthalene derivatives, this compound and its analogs are hypothesized to possess potential anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous naphthalene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][4][5] The presence of a lipophilic naphthalene core is often associated with the ability to intercalate with DNA or interact with hydrophobic pockets of key enzymes involved in cancer cell proliferation. The unsaturated aliphatic side chain of this compound could further enhance its interaction with cellular membranes or specific protein targets.

Potential Mechanisms of Action:

-

DNA Intercalation: The planar aromatic system of the naphthalene ring may allow the molecule to insert between DNA base pairs, disrupting DNA replication and transcription.

-

Enzyme Inhibition: Naphthalene derivatives have been shown to inhibit key enzymes in cancer progression, such as topoisomerases, kinases, and aromatase.[3]

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.

Table 1: Cytotoxic Activity of Selected Naphthalene Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted benzimidazole (Compound 11) | HepG2 | 0.078 | [1][2] |

| Naphthalene-substituted benzimidazole (Compound 13) | HepG2 | 0.625 | [1][2] |

| Naphthalen-1-yloxyacetamide derivative (Compound 5c) | MCF-7 | 2.33 | [3] |

| Naphthalen-1-yloxyacetamide derivative (Compound 5d) | MCF-7 | 3.03 | [3] |

| Naphthalene-1,4-dione analog (Compound 44) | HEC1A | 6.4 | [5] |

Generalized Experimental Protocol for Cytotoxicity (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Naphthalene derivatives have been investigated for their anti-inflammatory properties.[6][7] They may exert their effects by inhibiting key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The lipophilic nature of this compound could facilitate its entry into inflammatory cells and interaction with these enzymes.

Potential Mechanisms of Action:

-

COX Inhibition: Inhibition of COX enzymes would reduce the production of prostaglandins, which are key mediators of inflammation.

-

Cytokine Modulation: These compounds may also modulate the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Selected Naphthalene Analogs

| Compound/Analog | Enzyme/Assay | Inhibition (%) / IC50 (µM) | Reference |

| Naphthalene-methylsulfonyl derivative (Compound 4) | COX-2 | 65% at 10 µM | [8] |

| Naphthalene-methylsulfonamido derivative (Compound 6b) | COX-1 | 87% at 10 µM | [8] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current | IC50 = 0.8 µM | [6][7] |

Generalized Experimental Protocol for COX Inhibition Assay:

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Assay: Perform the assay in a 96-well plate. Add the enzyme, heme, a suitable buffer, and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) at a specific wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

The naphthalene scaffold is present in several known antimicrobial agents.[9][10][11][12] The lipophilicity imparted by the naphthalene ring and the aliphatic side chain in this compound could enable it to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Potential Mechanisms of Action:

-

Membrane Disruption: The hydrophobic nature of the molecule may allow it to intercalate into the lipid bilayer of bacterial or fungal cell membranes, leading to loss of integrity and cell death.

-

Enzyme Inhibition: The compound could inhibit microbial enzymes crucial for survival, such as those involved in cell wall synthesis or DNA replication.

Table 3: Antimicrobial Activity of Selected Naphthalene Analogs

| Compound/Analog | Microorganism | Activity (e.g., MIC) | Reference |

| Dalesconoside A (1) | P. aeruginosa, E. coli | MIC = 6.25 µg/mL | [11] |

| Dalesconoside (16) | E. coli | MIC = 6.25 µg/mL | [11] |

| Dalesconoside (17) | MRSA | MIC = 6.25 µg/mL | [11] |

| 3,5-dinaphthyl substituted 2-pyrazoline (Compound 7) | Various bacteria | MIC = 16-63 µM |

Generalized Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth media.

-

Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Logical Relationships

The potential biological activities of this compound and its analogs can be conceptualized through their interaction with various cellular signaling pathways. For instance, in the context of inflammation, these compounds might interfere with the arachidonic acid cascade.

Conclusion and Future Perspectives

While direct experimental data on this compound is currently unavailable, this review highlights its potential as a lead compound for the development of new therapeutic agents. The proposed synthetic routes offer a starting point for its chemical synthesis and the generation of a library of analogs. The structural similarity to other biologically active naphthalene derivatives suggests that this class of compounds warrants further investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on:

-

The successful synthesis and characterization of this compound and a diverse set of its analogs.

-

In-depth biological evaluation of these compounds using the assays outlined in this guide to determine their cytotoxic, anti-inflammatory, and antimicrobial activities.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

This comprehensive approach will be crucial in unlocking the therapeutic potential of this compound and its analogs.

References

- 1. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines [mdpi.com]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Naphthalene as a Surrogate for 1-(Hex-1-en-2-yl)naphthalene

Disclaimer: Specific safety, handling, and toxicity data for 1-(Hex-1-en-2-yl)naphthalene (CAS: 118319-43-0) are not publicly available. This document provides a comprehensive overview of the well-characterized parent compound, Naphthalene (CAS: 91-20-3), as a surrogate. Researchers, scientists, and drug development professionals should use this information as a preliminary guide only. Due to the lack of specific data, this compound must be handled with a higher degree of caution than naphthalene, assuming it may have increased or different toxicological properties.

Chemical and Physical Properties

This section outlines the fundamental chemical and physical characteristics of naphthalene. These properties are crucial for understanding its behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C10H8 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless, white or brown solid in flake, cake or powder form with a mothball odor. | [2] |

| Boiling Point | 218 °C (424 °F) | [3] |

| Melting Point | 80-82 °C (176-180 °F) | [3] |

| Flash Point | 79 °C (174.2 °F) | [4] |

| Autoignition Temperature | 526 °C (978.8 °F) | [4] |

| Vapor Pressure | 0.05 mm Hg @ 20 °C | [3] |

| Solubility | Insoluble in water. | [3] |

| Log Pow (Octanol/Water Partition Coefficient) | 3.4 @ 25 °C (77 °F) |

Hazard Identification and Classification

Naphthalene is classified as a hazardous substance with multiple risk factors. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | Category 2 | H228: Flammable solid.[1][4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][4][5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][5][6] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][5] |

Signal Word: Warning[5]

Toxicology and Health Effects

Exposure to naphthalene can lead to a range of adverse health effects, affecting multiple organ systems. The toxicity is linked to its metabolites, such as 1,2-naphthoquinone, which can induce oxidative stress.[7]

Summary of Health Effects

-

Acute Exposure: Inhalation, ingestion, or dermal contact can lead to hemolytic anemia, liver damage, and neurological damage.[8] Eye irritation can occur at vapor concentrations of 15 ppm, and contact with the solid may cause conjunctivitis and corneal injury.[3]

-

Chronic Exposure: Long-term exposure in workers and rodents has been associated with cataracts and retinal damage.[8] Chronic inhalation studies in mice have shown lesions in the nose and lungs, including chronic nasal inflammation and epithelial hyperplasia.[7]

-

Carcinogenicity: Naphthalene is classified by the EPA as a Group C, possible human carcinogen, and by IARC as Group 2B, possibly carcinogenic to humans.[7][8] This is based on findings of increased incidences of alveolar/bronchiolar adenomas in animal studies.[7]

-

Reproductive/Developmental Effects: Hemolytic anemia has been reported in infants born to mothers who ingested or inhaled naphthalene during pregnancy.[8]

Quantitative Toxicity Data

| Parameter | Species | Route | Value | Source |

| LD50 | Rat (male) | Oral | 2,200 mg/kg | [9] |

| LD50 | Rat (female) | Oral | 2,400 mg/kg | [9] |

| LD50 | Mouse (male) | Oral | 533 mg/kg | [9][10] |

| LD50 | Mouse (female) | Oral | 710 mg/kg | [9] |

| Lethal Dose (probable) | Human | Oral | 5 to 15 grams | [10] |

Exposure Limits

| Organization | Limit | Value |

| OSHA | PEL (Permissible Exposure Limit) | 10 ppm (50 mg/m³) TWA |

| ACGIH | TLV (Threshold Limit Value) | 10 ppm (52 mg/m³) TWA |

| NIOSH | REL (Recommended Exposure Limit) | 10 ppm (50 mg/m³) TWA |

| NIOSH | STEL (Short-Term Exposure Limit) | 15 ppm (75 mg/m³) |

| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 250 ppm |

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize exposure and risk.

Safe Handling

-

Work under a chemical fume hood.[11]

-

Avoid inhalation of dust or vapors.[1]

-

Use non-sparking tools and explosion-proof equipment.[5]

-

Ground and bond containers during transfer to prevent static discharge.[2][5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields or goggles are required.[1][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and flame-retardant antistatic protective clothing.[1][11]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA approved respirator with appropriate cartridges.[6]

Storage

-

Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[6][11]

-

Store away from incompatible materials such as strong oxidizing agents.[11][12]

First-Aid and Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water.[2]

-

Eye Contact: Immediately flush with large amounts of water for at least 15-30 minutes, lifting upper and lower eyelids. Remove contact lenses if possible. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

-

Fire: Use dry chemical, CO2, water spray, or alcohol-resistant foam. Vapors are flammable and can form explosive mixtures with air.[1][2]

-

Spills: Evacuate the area and remove all sources of ignition. Use a wet method or a HEPA-filter vacuum for clean-up to avoid generating dust. Collect in sealed containers for disposal.[2]

Experimental Protocols

Chronic Inhalation Toxicity Study in Mice (NTP, 1992)

This protocol is a summary of the methodology used in a key long-term study on naphthalene's effects.

-

Objective: To evaluate the chronic toxicity and carcinogenicity of naphthalene vapor.

-

Test Species: B6C3F1 mice.[7]

-

Administration Route: Inhalation.[7]

-

Exposure Regimen: Animals were exposed to naphthalene vapor at concentrations of 0, 10, or 30 ppm for 6 hours per day, 5 days per week, over 104 weeks.[7]

-

Group Sizes: 150 mice in the 0 ppm (control) group, 150 mice in the 10 ppm group, and 300 mice in the 30 ppm group.[7]

-

Endpoints Evaluated:

-

Survival and body weight monitoring.

-

Complete histopathological examination of major tissues and organs.

-

Focus on nonneoplastic lesions in the respiratory tract (nasal and lung tissue).[7]

-

Assessment of neoplastic lesions (tumors).

-

-

Key Findings: The study identified significant nonneoplastic lesions in the respiratory tract of exposed mice, including chronic nasal inflammation, olfactory epithelial metaplasia, and respiratory epithelial hyperplasia.[7]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to handling and assessing chemical compounds like naphthalene and its derivatives.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. nj.gov [nj.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. fishersci.com [fishersci.com]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. epa.gov [epa.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Naphthalene - IDLH | NIOSH | CDC [cdc.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Thermochemical Properties of Naphthalene Derivatives: A Case Study on 1-(Hex-1-EN-2-YL)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hex-1-en-2-yl)naphthalene is a substituted polycyclic aromatic hydrocarbon (PAH). Understanding the thermochemical properties of such molecules, including their enthalpy of formation, entropy, and heat capacity, is crucial for predicting their stability, reactivity, and behavior in various chemical and biological systems. This is of particular importance in fields such as drug development, where molecular stability and reaction energetics are key parameters.

Data Presentation: Thermochemical Properties of Naphthalene

The following tables summarize the critically evaluated thermochemical data for naphthalene, which serves as a foundational reference for its derivatives.

Table 1: Enthalpy and Entropy Data for Naphthalene at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | 150.4 ± 1.3 | kJ/mol |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°solid | 78. ± 1.5 | kJ/mol |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 72.4 ± 1.0 | kJ/mol |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°solid | -5150.09 | kJ/mol |

| Standard Molar Entropy (gas) | S°gas | 335.8 ± 1.0 | J/mol·K |

| Standard Molar Entropy (solid) | S°solid | 167.4 ± 0.3 | J/mol·K |

Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5]

Table 2: Constant Pressure Heat Capacity (Cp) of Naphthalene

| Phase | Temperature (K) | Cp (J/mol·K) |

| Solid | 298.15 | 165.7 |

| Gas | 298.15 | 133.02 |

| Gas | 400 | 181.16 |

| Gas | 500 | 220.70 |

Data sourced from the NIST Chemistry WebBook.[1][2][6]

Experimental Protocols

The determination of thermochemical data is rooted in precise calorimetric and physical measurement techniques. The following are key experimental protocols applicable to naphthalene and its derivatives.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like this compound, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded to determine the heat released during the combustion.

-

The heat of combustion of the substance is calculated using the heat capacity of the calorimeter system, which is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8][9]

Adiabatic Heat-Capacity Calorimetry for Heat Capacity and Entropy

Adiabatic heat-capacity calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature. These data are essential for calculating other thermodynamic properties, such as entropy and enthalpy changes.

Methodology:

-

A sample is placed in a calorimeter that is thermally isolated from its surroundings by a vacuum and an adiabatic shield.

-

A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.

-

The temperature change is precisely measured.

-

The heat capacity is calculated from the electrical energy input and the observed temperature rise.

-

Measurements are made over a wide range of temperatures, often starting from near absolute zero.

-

The standard entropy of the substance is then determined by integrating the heat capacity data from 0 K to the desired temperature (e.g., 298.15 K), accounting for the entropies of any phase transitions.[10]

Determination of Enthalpies of Phase Changes

The enthalpies of sublimation and vaporization are important for relating thermochemical data between different phases.

-

Enthalpy of Sublimation (ΔsubH°): Can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques like the transpiration method. The Clausius-Clapeyron equation is then used to derive the enthalpy of sublimation.[11]

-

Enthalpy of Vaporization (ΔvapH°): For liquids, this can be measured using techniques such as comparative ebulliometry, which measures the boiling point of a liquid as a function of pressure.[10]

Computational Protocols

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermochemical properties.